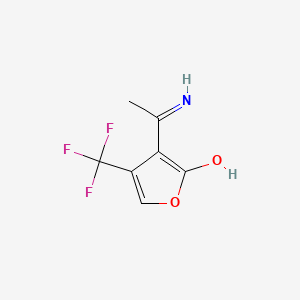
3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dihydrofuranone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated ketone with an amine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
化学反应分析
Types of Reactions
3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The dihydrofuranone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-(1-aminoethylidene)-6,6,6-trifluoro-5-oxohex-3-enoate
- Chromium, (1-aminoethylidene)pentacarbonyl
Uniqueness
3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C7H6F3NO2 |
|---|---|
分子量 |
193.12 g/mol |
IUPAC 名称 |
3-ethanimidoyl-4-(trifluoromethyl)furan-2-ol |
InChI |
InChI=1S/C7H6F3NO2/c1-3(11)5-4(7(8,9)10)2-13-6(5)12/h2,11-12H,1H3 |
InChI 键 |
REMYMDYLIUNETJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=N)C1=C(OC=C1C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















